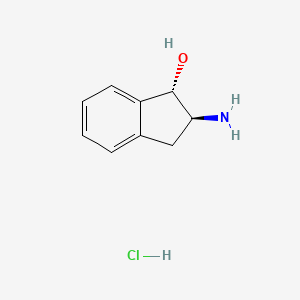

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of the corresponding ketone or the cyclization of appropriate precursors. One common method includes the reduction of 2-aminoindanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include oxidized ketones, reduced indane derivatives, and substituted amino compounds. These products have various applications in synthetic chemistry and pharmaceutical research .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is investigated for its potential as a drug intermediate due to its ability to modulate neurotransmitter systems. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic uses:

- Neurotransmitter Modulation : Research indicates that this compound may act as an inhibitor or modulator in biochemical pathways involving neurotransmitters, suggesting applications in treating neurological disorders .

The biological activity of this compound is attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This property facilitates interactions with specific molecular targets such as enzymes and receptors:

- Enzyme Studies : The compound has been explored as a ligand in enzyme studies due to its chiral nature and ability to participate in hydrogen bonding interactions .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuroprotective Effects : A study demonstrated that compounds with similar structures exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, which could be beneficial in treating Alzheimer's disease .

- Antidepressant Activity : Preliminary research suggests that this compound may possess antidepressant properties by modulating serotonin levels in the brain .

Mecanismo De Acción

The mechanism of action of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

- (1S,2S)-2-amino-1,2-diphenylethylamine

- (1S,2S)-cyclohexane-1,2-diamine

Uniqueness

Compared to similar compounds, (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its indane ring system, which provides distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of chiral molecules and in studies of enzyme interactions .

Actividad Biológica

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound characterized by its unique bicyclic structure, which includes an indene core with an amino and hydroxyl functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of neuropharmacology and anticancer research.

Molecular Formula: C9H12ClNO

Molecular Weight: 185.651 g/mol

Density: 1.2 ± 0.1 g/cm³

Boiling Point: 296.9 ± 40.0 °C at 760 mmHg

LogP: 0.39

The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays and therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group stabilizes the compound within the target site. These interactions can modulate the activity of various biological pathways, particularly those involving neurotransmitter systems .

Neuropharmacological Effects

Research indicates that this compound may act as an inhibitor or modulator within neurotransmitter pathways. For instance, compounds with similar structures have shown significant bioactivity in modulating serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound led to a significant reduction in tumor growth in murine models .

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. | MCF7 | 25.72 ± 3.95 | Induces apoptosis |

| Ribeiro et al. | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial activity against various bacterial strains:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 200 |

| Bacillus subtilis | 300 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study involved the examination of the compound's effects on cancer cell lines and its mechanism of action through apoptosis induction pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment, revealing a clear dose-dependent relationship between the concentration of this compound and its efficacy in inducing cancer cell death .

Propiedades

IUPAC Name |

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDUVWKQCDJQM-OZZZDHQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.